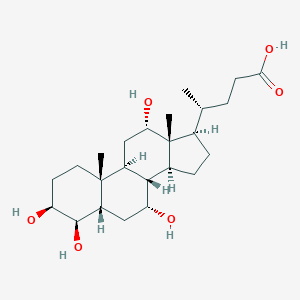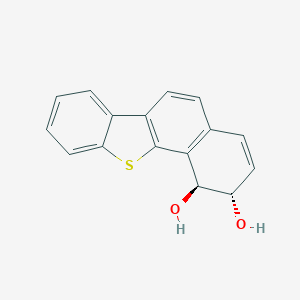![molecular formula C16H17N3O2S B238513 3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)
3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide involves the inhibition of various signaling pathways that are involved in cell growth and survival. The compound targets the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are known to be dysregulated in cancer cells. By inhibiting these pathways, the compound induces apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cancer cell growth, induction of apoptosis, and cell cycle arrest. The compound also has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide in lab experiments is its ability to inhibit cancer cell growth. This makes it a valuable tool for cancer research. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the research of 3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide. One of the most significant is the development of analogs with improved solubility and stability. Another direction is the investigation of the compound's potential as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in other fields of research.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its ability to inhibit cancer cell growth and its anti-inflammatory and antioxidant properties make it a valuable tool for cancer and inflammatory disease research. However, further research is needed to fully understand its mechanism of action and potential applications in other fields of research.
Méthodes De Synthèse
The synthesis of 3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide involves the reaction of 3-methyl-2-pyridyl isothiocyanate with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
Formule moléculaire |
C16H17N3O2S |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H17N3O2S/c1-3-21-13-8-4-7-12(10-13)15(20)19-16(22)18-14-11(2)6-5-9-17-14/h4-10H,3H2,1-2H3,(H2,17,18,19,20,22) |
Clé InChI |
CYAXYSLJZOJKSG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC=N2)C |
SMILES canonique |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)


![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)

![4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B238463.png)
![2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B238466.png)

![4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B238471.png)

![N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B238483.png)

